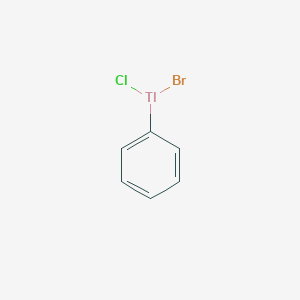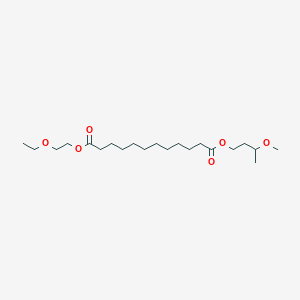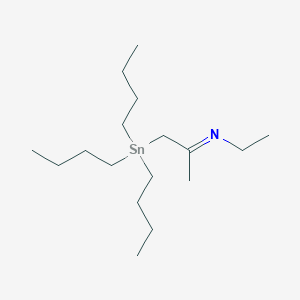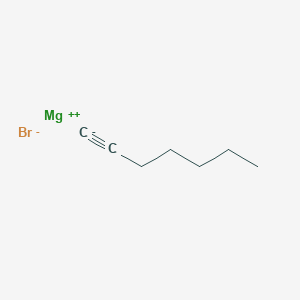
2H-Pyran-2-one, 4-butyltetrahydro-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-butyltetrahydro-, (S)-: is a chiral compound belonging to the class of tetrahydropyranones. It is characterized by a six-membered ring containing one oxygen atom and a butyl side chain. This compound is significant due to its presence in various natural products and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one derivatives typically involves cyclization reactions. One common method is the Knoevenagel condensation followed by oxa-electrocyclization . Another approach involves the propargyl Claisen rearrangement and subsequent cycloisomerization . These methods provide access to the 2H-Pyran-2-one core structure with various substituents.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one derivatives often employs catalytic hydrogenation of dihydropyrans using catalysts such as Raney nickel . This method is scalable and efficient for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactones using oxidizing agents.
Reduction: Formation of tetrahydropyran derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the butyl side chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed:
Oxidation: Lactones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyranones.
Scientific Research Applications
2H-Pyran-2-one, 4-butyltetrahydro-, (S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- involves its interaction with various molecular targets. The compound can act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydropyran: A saturated six-membered ring with one oxygen atom.
2H-Chromene: A fused aromatic ring system containing a pyran ring.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Uniqueness: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- is unique due to its chiral nature and the presence of a butyl side chain, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61198-48-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4S)-4-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-8-5-6-11-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
BZXUGVZSNQTADR-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@H]1CCOC(=O)C1 |
Canonical SMILES |
CCCCC1CCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)




methanone](/img/structure/B14593036.png)

![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)


